molecular formula C9H16N2O5 B095384 gamma-Glutamyl-alpha-aminobutyrate CAS No. 16869-42-4

gamma-Glutamyl-alpha-aminobutyrate

Cat. No. B095384
CAS RN: 16869-42-4
M. Wt: 232.23 g/mol
InChI Key: FUZOZPRKGAXGOB-WDSKDSINSA-N
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Description

Gamma-Glutamyl-alpha-aminobutyrate is a compound containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom . It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .


Synthesis Analysis

The major pathway of gamma-Glutamyl-alpha-aminobutyrate biosynthesis is the irreversible decarboxylation of L-glutamate catalyzed by glutamate decarboxylase (GAD), which develops a safe, sustainable, and environmentally friendly alternative in comparison with traditional chemical synthesis methods .


Molecular Structure Analysis

Gamma-Glutamyl-alpha-aminobutyrate belongs to the N-terminal nucleophile hydrolase superfamily and exists as a heterodimer of a large and a small subunit . It is a two-substrate enzyme catalyzing the transfer of gamma-glutamyl moiety from donor substrates, such as glutathione/glutamine, to an acceptor substrate .


Chemical Reactions Analysis

Gamma-Glutamyl-alpha-aminobutyrate catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine and the transfer of the released gamma-glutamyl group to amino acids or short peptides . The hydroxyl group of the side chain of a strictly conserved threonine of the precursor protein acts as the nucleophile for the cleavage .


Physical And Chemical Properties Analysis

Gamma-Glutamyl-alpha-aminobutyrate generally shows excellent water solubility (1300 mg/mL at 25℃), and is a zwitterion at physiological pH, having both a positive and negative charge with the pKa values of 10.56 and 4.03, respectively .

Scientific Research Applications

Physiological and Immunity Function

Gamma-Glutamyl-alpha-aminobutyrate, also known as γ-aminobutyric acid (GABA), is a non-protein amino acid that naturally occurs in animals, plants, and microorganisms . As the chief inhibitory neurotransmitter in the central nervous system of mammals, it has become a popular dietary supplement .

Enrichment and Metabolic Pathway

GABA is involved in the regulation of growth, development, stress response, and other important activities in the life cycle of plants . GABA accumulation is mainly affected by environmental factors such as temperature, humidity, and oxygen content .

Application in Food Industry

GABA has promising applications in the food industry . It has attracted research and industrial interest due to its versatility over the last few decades with multiple health benefits .

Stress Management in Plants

Exogenous GABA significantly reduced the salt damage index of tomato plants under salt stress, and promoted plant growth, chlorophyll content, and weight gain .

Microbial GABA Synthesis

Traditional microbial GABA synthesis requires continuous oxygen supplementation . A new anaerobic platform for GABA production was established with engineered C. tyrobutyricum ATCC 25755, which is considered an ideal anaerobic microbial-cell factory for bioproduction .

Neuroprotective Activity

GABA is a major inhibitory neurotransmitter in the mammalian central nervous system that has a significant beneficial effect on human health . It has been reported to have hypotensive, diuretic, and sedative effects .

Mechanism of Action

Future Directions

The concurrent expression of multiple acid-resistance mechanisms reveals niche-specific metabolic functionality between common human commensals and highlights the complex regulation of GABA metabolism in this important microbial species . The increased and rapid GABA production of Lbr-6108 highlights the strain’s potential as a therapeutic and the overall value of screening microbes for effector molecule output .

properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-2-6(9(15)16)11-7(12)4-3-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZOZPRKGAXGOB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; Kokumi
Record name Glutamyl-2-aminobutyric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2284/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Freely soluble
Record name Glutamyl-2-aminobutyric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2284/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

16869-42-4
Record name gamma-Glutamyl-alpha-aminobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016869424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-CARBOXYPROPYL)GLUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBT4KCH7T4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Glutamyl-2-aminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does gamma-Glutamyl-alpha-aminobutyrate interact with glutathione synthetase, and what are the downstream effects?

A1: Gamma-Glutamyl-alpha-aminobutyrate acts as a substrate for glutathione synthetase, mimicking the natural substrate gamma-glutamylcysteine. [, ] The enzyme catalyzes the addition of glycine to gamma-Glutamyl-alpha-aminobutyrate in the presence of ATP, forming ophthalmic acid instead of glutathione. [] This reaction is significant as it provides insights into the enzyme's kinetics and substrate binding properties.

Q2: Does the binding of gamma-Glutamyl-alpha-aminobutyrate to glutathione synthetase differ between species?

A2: Research suggests differences in binding behavior between species. Studies on human glutathione synthetase demonstrate negative cooperativity in gamma-Glutamyl-alpha-aminobutyrate binding, meaning the binding of one substrate molecule reduces the affinity for subsequent molecules. [] Interestingly, this negative cooperativity is not observed in the Plasmodium falciparum glutathione synthetase. [] This difference might be attributed to variations in the amino acid residues within the enzyme's active site. []

Q3: Are there any known inhibitors of the reaction between gamma-Glutamyl-alpha-aminobutyrate and glutathione synthetase?

A3: Yes, research has identified 5'-AMP as an inhibitor of bovine lens glutathione synthetase, exhibiting a K(i) of 0.9 mM. [] Additionally, while ATP is a substrate for the reaction, high concentrations of ATP4- and Mg2+ ions, rather than the actual substrate MgATP2-, have been shown to inhibit the enzyme's activity. [] Understanding these inhibitory interactions can be crucial for developing potential therapeutic strategies targeting glutathione synthetase.

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